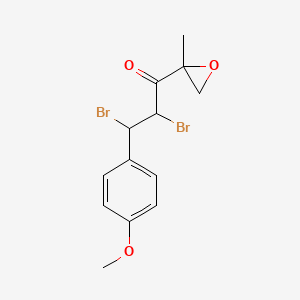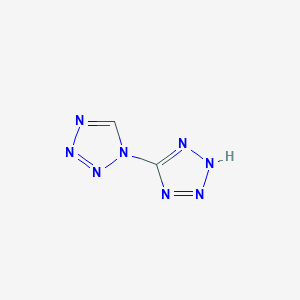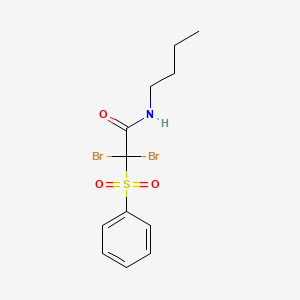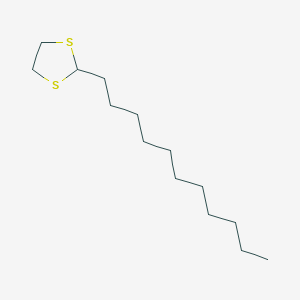![molecular formula C20H18O B14340951 3,3',4,4'-Tetrahydro[1,2'-binaphthalen]-2(1H)-one CAS No. 105983-39-9](/img/structure/B14340951.png)
3,3',4,4'-Tetrahydro[1,2'-binaphthalen]-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3’,4,4’-Tetrahydro[1,2’-binaphthalen]-2(1H)-one is an organic compound with a complex structure that features a binaphthyl core
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’,4,4’-Tetrahydro[1,2’-binaphthalen]-2(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of a Friedel-Crafts acylation reaction, where naphthalene derivatives are treated with acyl chlorides in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require an inert atmosphere and temperatures ranging from 0°C to 50°C.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, minimizing the risk of side reactions and maximizing efficiency.
化学反応の分析
Types of Reactions: 3,3’,4,4’-Tetrahydro[1,2’-binaphthalen]-2(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the naphthalene rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for bromination.
Major Products:
Oxidation: Formation of naphthoquinones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated naphthalenes.
科学的研究の応用
3,3’,4,4’-Tetrahydro[1,2’-binaphthalen]-2(1H)-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including anti-cancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes.
作用機序
The mechanism of action of 3,3’,4,4’-Tetrahydro[1,2’-binaphthalen]-2(1H)-one involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
- 1H-Carbazole, 2,3,4,9-tetrahydro-
- 2,3,4,9-tetrahydro-1H-carbazole
Comparison: 3,3’,4,4’-Tetrahydro[1,2’-binaphthalen]-2(1H)-one is unique due to its binaphthyl structure, which imparts distinct chemical properties compared to other similar compounds like tetrahydrocarbazoles. While both types of compounds can undergo similar reactions, the binaphthyl core of 3,3’,4,4’-Tetrahydro[1,2’-binaphthalen]-2(1H)-one offers additional sites for functionalization, making it more versatile in synthetic applications.
特性
CAS番号 |
105983-39-9 |
|---|---|
分子式 |
C20H18O |
分子量 |
274.4 g/mol |
IUPAC名 |
1-(3,4-dihydronaphthalen-2-yl)-3,4-dihydro-1H-naphthalen-2-one |
InChI |
InChI=1S/C20H18O/c21-19-12-11-15-6-3-4-8-18(15)20(19)17-10-9-14-5-1-2-7-16(14)13-17/h1-8,13,20H,9-12H2 |
InChIキー |
GPLGNSKCJROUDZ-UHFFFAOYSA-N |
正規SMILES |
C1CC(=CC2=CC=CC=C21)C3C(=O)CCC4=CC=CC=C34 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-decoxy-2-[(E)-N-hydroxy-C-pentylcarbonimidoyl]phenol](/img/structure/B14340883.png)




![2-Amino-3-[2-(4-methylphenyl)hydrazinylidene]prop-1-ene-1,1,3-tricarbonitrile](/img/structure/B14340925.png)





![Benzene, 1,1'-[1-methoxy-2-(phenylseleno)ethylidene]bis-](/img/structure/B14340962.png)

